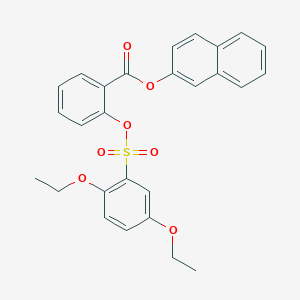
Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate is a complex organic compound that belongs to the class of benzoic acid esters. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes both benzoic acid and naphthalene moieties, suggests potential for interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate typically involves multiple steps, starting from readily available starting materials. One common approach might involve the following steps:
Synthesis of 2,5-Diethoxybenzenesulfonyl chloride: This can be achieved by reacting 2,5-diethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of 2-(2,5-Diethoxybenzenesulfonyloxy)benzoic acid: This intermediate can be synthesized by reacting 2,5-diethoxybenzenesulfonyl chloride with salicylic acid in the presence of a base such as pyridine.
Esterification with Naphthalen-2-ol: The final step involves esterification of 2-(2,5-Diethoxybenzenesulfonyloxy)benzoic acid with naphthalen-2-ol using a coupling reagent like DCC (dicyclohexylcarbodiimide) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted by nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of both benzoic acid and naphthalene moieties suggests potential for diverse interactions and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,5-Dimethoxy-benzenesulfonyloxy)-benzoic acid naphthalen-2-yl ester
- 2-(2,5-Diethoxy-benzenesulfonyloxy)-benzoic acid phenyl ester
- 2-(2,5-Diethoxy-benzenesulfonyloxy)-benzoic acid benzyl ester
Uniqueness
Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate is unique due to the presence of both diethoxybenzenesulfonyl and naphthalen-2-yl ester groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C27H24O7S |
|---|---|
Poids moléculaire |
492.5g/mol |
Nom IUPAC |
naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C27H24O7S/c1-3-31-21-15-16-25(32-4-2)26(18-21)35(29,30)34-24-12-8-7-11-23(24)27(28)33-22-14-13-19-9-5-6-10-20(19)17-22/h5-18H,3-4H2,1-2H3 |
Clé InChI |
FLGDIEYPGKEEDA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)OC2=CC=CC=C2C(=O)OC3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)OC2=CC=CC=C2C(=O)OC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















